molecular formula C19H18BrN3O3S B299170 (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B299170
M. Wt: 448.3 g/mol
InChI Key: UQDIXWYPJYASON-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as BRD-K81418486, is a chemical compound that belongs to the pyrimidine family. This compound has been studied for its potential use in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is known to be involved in the proliferation and survival of cancer cells. By inhibiting this pathway, (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 is able to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 has been found to have minimal toxicity towards normal cells, which is a desirable characteristic for anticancer agents. In addition, this compound has been found to have good stability in both acidic and basic environments, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 in lab experiments is its potency and specificity towards cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer treatments. However, one limitation of using this compound is its relatively high cost and low availability, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 and its potential use in cancer treatments.
In conclusion, (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 is a promising compound for scientific research applications, particularly in the field of cancer research. Its unique properties and potential for inducing apoptosis in cancer cells make it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer treatments. However, further research is needed to fully understand its mechanism of action and potential use in cancer treatments.

Synthesis Methods

The synthesis of (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 involves the reaction of 5-(diethylamino)furan-2-carbaldehyde with 3-bromobenzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 has been studied for its potential use as an anticancer agent. In a study conducted by Zhang et al. (2018), it was found that (5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione6 exhibited potent antiproliferative activity against multiple cancer cell lines, including breast, lung, and colon cancer cells. This compound was also found to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatments.

properties

Product Name

(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H18BrN3O3S/c1-3-22(4-2)16-9-8-14(26-16)11-15-17(24)21-19(27)23(18(15)25)13-7-5-6-12(20)10-13/h5-11H,3-4H2,1-2H3,(H,21,24,27)/b15-11+

InChI Key

UQDIXWYPJYASON-RVDMUPIBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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